Oxybisbutanol

Descripción general

Descripción

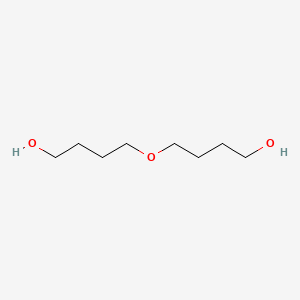

Oxybisbutanol, also known as 2-methyl-1,2-propanediol, is a chemical compound that has been used in a variety of scientific research applications, including as a solvent, a reagent, and a catalyst. It is an organic compound with a molecular formula of C4H10O2 and is a colorless, hygroscopic liquid with a sweet odor. It is miscible with water and many organic solvents, and is soluble in alcohol and ether.

Aplicaciones Científicas De Investigación

Transdermal Bioadhesive Film Development

Oxybutynin, often used in treating overactive bladder, has been incorporated into a transdermal bioadhesive film for enhanced drug delivery. Studies have shown that these films exhibit efficient permeation characteristics across the skin, potentially allowing for smaller areas or lower drug loading compared to commercial patches like Oxytrol (Nicoli et al., 2006).

Pharmacokinetics and Metabolism in Novel Delivery Systems

Research has been conducted to understand the pharmacokinetics and metabolism of oxybutynin when delivered via novel transdermal systems. These studies suggest that sustained delivery over several days is achievable, and such systems could be effective in treating patients with overactive bladder, potentially with fewer anticholinergic side effects (Zobrist et al., 2004).

Formulation Studies for Enhanced Delivery

Innovative formulation studies have been carried out to improve the delivery of oxybutynin through patches, avoiding the use of chemical permeation enhancers. These studies aim to enhance drug flux and stability, thus improving the therapeutic effectiveness of oxybutynin patches (Minghetti et al., 2007).

Exploring Effects on the Central Nervous System

Research has also been directed towards understanding the central nervous system penetration of oxybutynin, particularly its effects after different modes of administration. Such studies are crucial in optimizing dosing strategies and improving therapeutic outcomes (Kokki et al., 2014).

Investigation of Interactions with Human Serum Albumin

Studies exploring the interaction of oxyresveratrol/piceatannol and/or mitoxantrone with human serum albumin provide insights into the combined application of polyphenols and anticancer drugs. This research has potential implications for the use of oxybutynin in cancer treatment, considering the binding interactions that can influence drug efficacy (Liu et al., 2020).

Development of Long-Acting Bioadhesive Vaginal Gels

The development of long-acting bioadhesive vaginal gels of oxybutynin addresses issues like overactive bladder and vaginal dryness after menopause. These gels show promise as an innovative alternative therapeutic system, offering a new avenue for treatment with potential improvements in bioavailability and patient compliance (Tuğcu-Demiröz et al., 2013).

Nanosuspension Gel for Enhanced Transdermal Treatment

The construction of oxybutynin nanosuspension gel represents a significant advancement in transdermal treatment for overactive bladder syndrome. This approach aims to improve skin permeation, bioavailability, and reduce adverse effects, thereby enhancing patient compliance (Sheng et al., 2022).

Propiedades

IUPAC Name |

4-(4-hydroxybutoxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c9-5-1-3-7-11-8-4-2-6-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKRIFJRHXXXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948749 | |

| Record name | 4,4'-Oxydi(butan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxybisbutanol | |

CAS RN |

3403-82-5, 25853-56-9 | |

| Record name | Dibutylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3403-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Oxybisbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybisbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025853569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxydi(butan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybisbutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-oxybisbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Benzo[c]carbazole](/img/structure/B1346553.png)